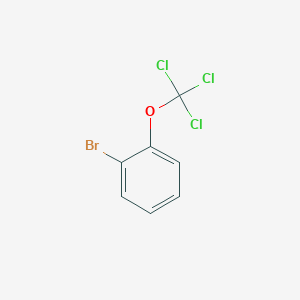

1-Bromo-2-(trichloromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-(trichloromethoxy)benzene, commonly known as BTM, is a synthetic chemical compound used primarily in laboratories for a variety of applications. BTM is a colorless crystalline solid with a molecular weight of 297.6 g/mol and a melting point of 78 °C. It is a highly reactive chemical and can be used as an intermediate in chemical syntheses, as a reagent in organic synthesis, and as a catalyst in various processes. BTM is a versatile and useful compound, and has a wide range of uses in the laboratory.

Applications De Recherche Scientifique

Chemical Reactions and Intermediates

1-Bromo-2-(trichloromethoxy)benzene is involved in various chemical reactions forming different intermediates. For example, its treatment with lithium diisopropylamide (LDA) generates specific phenyllithium intermediates, which can undergo further reactions like trapping, isomerization, or elimination to form diverse compounds such as naphthalenes and epoxy naphthalenes (Schlosser & Castagnetti, 2001).

Organometallic Synthesis

It serves as a precursor in the synthesis of organometallic compounds. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to 1-Bromo-2-(trichloromethoxy)benzene, has been utilized in organometallic synthesis to prepare various metal intermediates, showcasing its versatility in the field of synthetic organic chemistry (Porwisiak & Schlosser, 1996).

Catalytic Properties

Certain derivatives of 1-Bromo-2-(trichloromethoxy)benzene exhibit notable electrocatalytic properties. For example, a dinuclear palladium(I) complex derived from a related compound was shown to have the ability to generate hydrogen from acetic acid, highlighting its potential in catalytic applications (Chu et al., 2013).

Structural Analysis

This compound is also important in the field of structural analysis. Its derivatives have been used to study molecular structures and interactions, such as hydrogen bonding and π–π interactions, which are crucial for understanding the properties of complex organic molecules (Stein, Hoffmann, & Fröba, 2015).

Coordination Polymers

Derivatives of 1-Bromo-2-(trichloromethoxy)benzene have been used to create zinc(II) coordination polymers. These polymers have shown selective sorption and fluorescence sensing capabilities, which could be useful in environmental monitoring and chemical sensing applications (Hua et al., 2015).

Propriétés

IUPAC Name |

1-bromo-2-(trichloromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPNIVQUXPTMKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(Cl)(Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(trichloromethoxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402087.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1402092.png)

![Ethyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1402093.png)

![4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1402098.png)

![1-(2-Cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1402100.png)

![Ethyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1402103.png)